molecular formula C15H10INO2S B8354439 8-Iodo-3-(phenylsulfonyl)quinoline CAS No. 607743-09-9

8-Iodo-3-(phenylsulfonyl)quinoline

Cat. No. B8354439
M. Wt: 395.22 g/mol
InChI Key: VWNANUTXXRDVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452888B2

Procedure details

8-Iodo-3-phenylsulfonyl-quinoline (D6) (190 mg, 0.48 mmol), N-methyl-piperazine (48 mg, 0.48 mmol), sodium tertbutoxide (65 mg, 0.68 mmol), di-palladium tetrakis-(dibenzylidine acetone) [Pd2(dba)3] (88 mg, 0.1 mmol) and 1,1′-diphenylphosphino ferrocene (161 mg, 0.3 mmol) were suspended in degassed dry dioxan (2 ml). The mixture was stirred under argon at 40° C. for 16 hours. The solvent was removed and the residue subjected to flash chromatography on silica gel (eluting with dichloromethane—methanol aq. ammonia) to give the title compound (E1), identical spectroscopically to that prepared by the earlier methods.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Three
[Compound]
Name
di-palladium tetrakis-(dibenzylidine acetone)
Quantity
88 mg
Type
reactant
Reaction Step Four
Name
1,1′-diphenylphosphino ferrocene
Quantity
161 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([S:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])=[O:13])=[CH:7]2.[CH3:21][N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.CC(C)([O-])C.[Na+]>C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][C:8]([S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:14])=[O:13])=[CH:7]3)[CH2:24][CH2:23]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
IC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
48 mg
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
65 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
di-palladium tetrakis-(dibenzylidine acetone)
Quantity
88 mg
Type
reactant
Smiles
Step Five
Name
1,1′-diphenylphosphino ferrocene
Quantity
161 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under argon at 40° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in degassed dry dioxan (2 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.